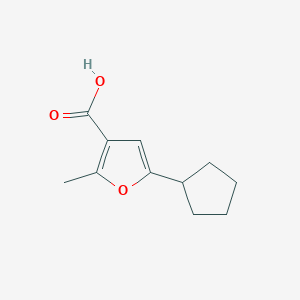
5-Cyclopentyl-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a cyclopentyl group and a carboxylic acid functional group makes this compound unique and versatile in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of cyclopentanone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the furan ring and carboxylic acid group . The reaction conditions typically involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boronic acids with halogenated furans . This method offers high yields and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopentyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
5-Cyclopentyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Cyclopentyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group at the 2-position.
3-Furoic acid: Similar to 2-furoic acid but with the carboxylic acid group at the 3-position.
5-Methyl-2-furoic acid: Contains a methyl group at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
5-Cyclopentyl-2-methylfuran-3-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to simpler furan derivatives .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-cyclopentyl-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c1-7-9(11(12)13)6-10(14-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |
Clé InChI |
XXPRDUCRVWNASC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)C2CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


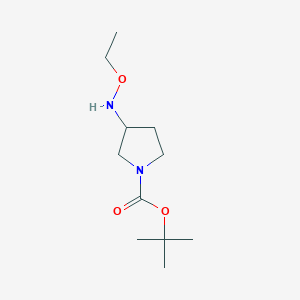
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)

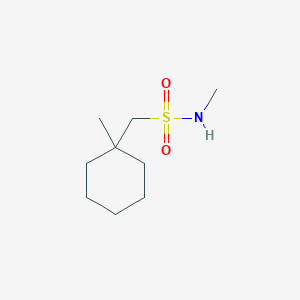
![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
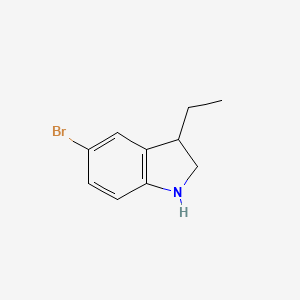
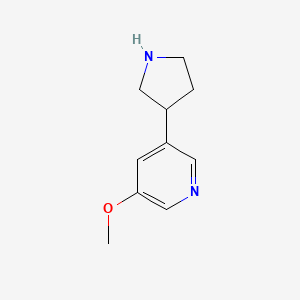

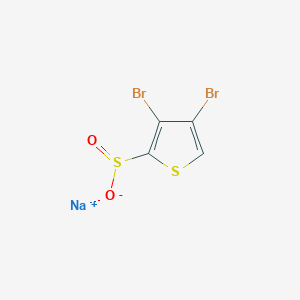
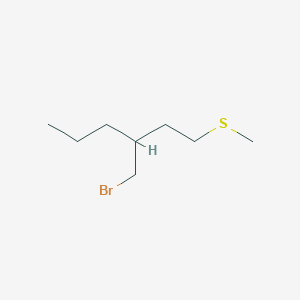

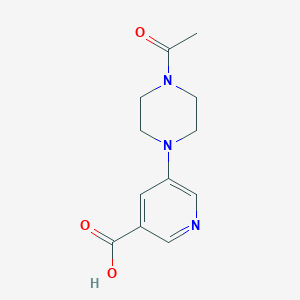

methanol](/img/structure/B13205888.png)
